3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Uniqueness
Compared to similar compounds, 3,4-diethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-4-22(26)25-13-7-8-16-9-11-18(15-19(16)25)24-23(27)17-10-12-20(28-5-2)21(14-17)29-6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27) |
InChI Key |
TUIAFHXBZSLRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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